molecular formula C11H17ClFNO B1449943 1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride CAS No. 1864056-53-0

1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride

Cat. No.: B1449943
CAS No.: 1864056-53-0
M. Wt: 233.71 g/mol
InChI Key: SZJHOUQKCVRJPF-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound emerged from the broader evolution of fluorinated organic chemistry that gained momentum in the late 20th and early 21st centuries. According to chemical database records, this specific compound was first documented in 2014, with initial structural characterization appearing in PubChem on November 9, 2014. The compound's creation followed the established trend of incorporating fluorine atoms into pharmaceutical scaffolds, a practice that intensified significantly after the recognition of fluorine's unique properties in biological systems.

The historical development of this compound parallels the broader advancement of fluoroalkyl amino reagents, which emerged as powerful tools for introducing fluorinated groups onto heterocyclic derivatives. Research indicates that fluorinated heterocycles became increasingly important building blocks in pharmaceutical, agrochemical, and material sciences during this period, driving the systematic exploration of compounds like this compound. The compound exists in both racemic and stereoisomeric forms, with the (2S)-1-(4-fluorophenoxy)-3-methylbutan-2-amine variant documented separately, indicating the importance of stereochemistry in its biological applications.

The synthesis and characterization timeline reflects the methodical approach taken by researchers to explore structure-activity relationships within fluorinated amine derivatives. Database modifications as recent as May 24, 2025, demonstrate the ongoing research interest and continuous refinement of understanding regarding this compound's properties and potential applications.

Academic Significance in Medicinal Chemistry

The academic significance of this compound stems from its representation of key principles in modern medicinal chemistry, particularly regarding the strategic use of fluorine substitution to modulate molecular properties. Research has established that fluorine substitution can profoundly alter the physicochemical and biological characteristics of organic compounds, making this compound an important subject for pharmaceutical research.

The compound serves as a valuable model for understanding how fluorinated phenoxy groups influence molecular behavior in biological systems. Studies have demonstrated that fluorine incorporation can significantly impact metabolic stability, receptor binding affinity, and pharmacokinetic properties. The specific positioning of the fluorine atom at the para position of the phenoxy ring in this compound exemplifies strategic design principles aimed at preventing oxidative metabolism while maintaining or enhancing biological activity.

Property Category Characteristic Research Implication
Molecular Formula C11H17ClFNO Optimal size for drug-like properties
Molecular Weight 233.71 g/mol Within pharmaceutical space parameters
Structural Features 4-Fluorophenoxy moiety Enhanced metabolic stability
Salt Form Hydrochloride Improved aqueous solubility

Academic interest in this compound has been particularly focused on its potential applications in neuropharmacology and receptor modulation studies. The structural similarity to other bioactive fluorinated amines positions it as a valuable research tool for investigating structure-activity relationships in medicinal chemistry. Research has shown that compounds with similar fluorophenoxy structures have demonstrated significant activity in various biological assays, contributing to the understanding of how fluorine substitution patterns affect biological outcomes.

The compound's academic value extends to its utility as a synthetic intermediate and building block for more complex pharmaceutical entities. The presence of both the amine functionality and the fluorinated aromatic system provides multiple sites for chemical modification, enabling researchers to explore diverse structural modifications and their corresponding biological effects.

Position Within Fluorinated Amine Derivatives

This compound occupies a distinctive position within the broader category of fluorinated amine derivatives, representing a specific class of compounds that combine phenoxy ether linkages with fluorinated aromatic systems. This positioning reflects the compound's unique structural characteristics that differentiate it from other fluorinated amines while maintaining key pharmacophoric features common to bioactive molecules.

The compound belongs to a specialized subset of fluoroalkyl amino reagents that have proven particularly valuable in pharmaceutical applications. Research has demonstrated that such fluorinated amine derivatives can serve multiple roles, including acting as synthetic intermediates for more complex drug molecules and functioning as standalone bioactive entities. The specific structural arrangement in this compound, with its branched alkyl chain and terminal amine functionality, positions it uniquely within this chemical space.

Comparative analysis with related fluorinated compounds reveals the strategic advantages of the 4-fluorophenoxy substitution pattern. Studies have shown that the para-fluorine positioning can effectively block aromatic hydroxylation sites while maintaining favorable binding interactions with biological targets. This characteristic distinguishes the compound from other fluorinated amine derivatives that may utilize different substitution patterns or fluorinated groups.

Compound Class Structural Feature Biological Advantage
Fluorophenoxy amines Para-fluorine substitution Blocked oxidation sites
Fluoroalkyl amines Direct carbon-fluorine bonds Enhanced lipophilicity
Fluorinated heterocycles Ring-incorporated fluorine Altered electronic properties
Fluorinated sulfonamides Sulfonamide linkage Improved solubility

The compound's position is further defined by its relationship to emerging synthetic methodologies for fluorinated amine preparation. Recent advances in copper-catalyzed aminofluorination have demonstrated new pathways for accessing fluorinated amine derivatives, highlighting the continued evolution of synthetic approaches to compounds like this compound. These developments underscore the compound's relevance within the broader context of fluorinated organic synthesis and its potential for future pharmaceutical applications.

Research into fluorinated amine derivatives has revealed that the specific combination of structural elements present in this compound provides a valuable scaffold for medicinal chemistry optimization. The compound's design incorporates lessons learned from decades of fluorine chemistry research, positioning it as both a product of historical developments and a foundation for future innovations in drug discovery.

Properties

IUPAC Name

1-(4-fluorophenoxy)-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO.ClH/c1-8(2)11(13)7-14-10-5-3-9(12)4-6-10;/h3-6,8,11H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJHOUQKCVRJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Overview

1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride is a fluorinated amine compound with significant potential in various scientific fields, particularly in chemistry, biology, and medicine. Its unique structure allows it to serve as a versatile building block in synthetic chemistry and as a candidate for pharmacological research.

Chemistry

This compound is utilized as a building block for synthesizing more complex fluorinated compounds. Its reactivity allows for the exploration of various chemical transformations, contributing to the development of new synthetic methodologies.

Biology and Medicine

The compound has been investigated for its potential biological activities, including interactions with enzymes and receptors. Its fluorophenoxy group enhances binding affinity, making it a valuable lead compound in drug development targeting specific molecular pathways.

Case Studies

  • Pharmacological Activity : Research indicates that compounds similar to 1-(4-Fluorophenoxy)-3-methylbutan-2-amine display activity against various biological targets. For instance, studies have shown that related compounds exhibit inhibitory effects on specific enzymes involved in disease processes, suggesting potential therapeutic applications in treating conditions such as cancer or infectious diseases .
  • In Vitro Studies : Preliminary in vitro studies have demonstrated that this compound can modulate cellular signaling pathways, potentially leading to therapeutic benefits. The selectivity observed in these studies indicates that it may interact preferentially with certain targets over others, which is crucial for minimizing side effects in drug development .

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals and materials. Its unique properties make it suitable for applications in:

  • Polymer Manufacturing : Serving as an additive to enhance material properties.
  • Coatings and Adhesives : Utilized due to its reactivity and functional groups.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride exerts its effects depends on its molecular targets and pathways. For example, in pharmaceutical applications, it may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Branched Aliphatic Amines

  • (S)-3-Methylbutan-2-amine hydrochloride (CAS 31519-53-6) shares the branched amine backbone but lacks the 4-fluorophenoxy group. This simplification reduces its molecular weight (121.61 g/mol vs.
  • This compound’s fluorophenoxy group enhances lipophilicity (logP ~2.8 estimated) and enables π-π stacking with biological targets, making it more suitable for CNS-active compounds .

Chloro-Fluorophenoxy Derivatives

  • 2-(2-Chloro-4-fluorophenoxy)ethan-1-amine hydrochloride (CAS 1051919-33-5) introduces a chlorine atom adjacent to the fluorine on the phenoxy ring.

Aromatic Fluorophenyl Amines

  • Compounds like [1-(4-fluorophenyl)propyl]amine hydrochloride prioritize aromatic fluorophenyl interactions over phenoxy linkages. This shift may improve metabolic stability but reduce solubility in aqueous environments .

Complex Fluorophenoxy-Piperidine Derivatives

  • The discontinued 4-Amino-5-Chloro-N-{1-[3-(4-Fluorophenoxy)Propyl]-3-Methoxy-4-Piperidinyl}-2-Methoxybenzamide (C₂₆H₃₂ClFN₂O₅) demonstrates how fluorophenoxy groups are integrated into larger pharmacophores for kinase inhibition or antimicrobial activity. Its complexity contrasts with the simplicity of the target compound, which serves as a versatile intermediate .

Research and Application Insights

  • Pharmacological Relevance: The 4-fluorophenoxy group in the target compound is associated with enhanced blood-brain barrier penetration, as seen in antidepressants and antipsychotics .
  • Synthetic Utility: The compound’s amine and phenoxy groups allow for further functionalization, such as coupling with carboxylic acids or participation in Ullmann-type reactions .
  • Limitations : Unlike its chlorinated analogue (CAS 1051919-33-5), the absence of a chlorine atom may reduce electrophilic reactivity, necessitating tailored synthetic strategies .

Biological Activity

1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

This compound is characterized by a fluorinated phenoxy group, which enhances its biological activity. This compound falls under the category of substituted amines, with a molecular formula of C11H16ClFNO. The presence of the fluorine atom is significant as it influences the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that:

  • Receptor Modulation : The compound may act as a positive allosteric modulator for certain G-protein coupled receptors (GPCRs), enhancing their activity without directly activating them.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, which could lead to increased levels of neurotransmitters like serotonin and dopamine in the central nervous system (CNS) .

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including those from breast and lung cancers. It was found to induce apoptosis through the activation of caspase pathways .
  • Mechanistic Insights : The compound's mechanism involves the inhibition of key signaling pathways such as MAPK/ERK, which are crucial for cancer cell proliferation .

Neuropharmacological Effects

The neuropharmacological profile of this compound has been explored in several studies:

  • CNS Penetration : Studies indicate that this compound can effectively cross the blood-brain barrier, making it a candidate for treating CNS disorders .
  • Behavioral Studies : Animal models treated with this compound exhibited reduced anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalReduces anxiety-like behavior in animal models
Enzyme InhibitionInhibits enzymes involved in neurotransmitter metabolism

Table 2: Chemical Reactions and Applications

Reaction TypeDescriptionPotential Applications
OxidationCan be oxidized to form more reactive intermediatesDrug development
SubstitutionParticipates in nucleophilic substitution reactionsSynthesis of derivatives
ReductionReduction can yield various derivativesMaterial science

Case Studies

  • Antitumor Activity : A study published in a peer-reviewed journal highlighted the effectiveness of this compound against melanoma cells. The compound was administered at varying concentrations, resulting in a dose-dependent reduction in cell viability .
  • Behavioral Analysis : In a behavioral study focusing on anxiety disorders, animals treated with this compound showed significant reductions in stress-related behaviors compared to control groups. This suggests potential applications for anxiety treatment in humans .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride typically involves two key stages:

Preparation of the 4-Fluorophenoxy Intermediate

The 4-fluorophenoxy moiety is commonly introduced by nucleophilic aromatic substitution (SNAr) of 4-fluorobenzene derivatives with phenolic compounds. This step is well-documented in the literature:

  • Method : React 4-fluorobenzaldehyde or 4-fluorobenzonitrile with the appropriate phenol in the presence of potassium hydroxide as a base, using dimethylformamide (DMF) as the solvent.
  • Conditions : Heating at approximately 175 °C in a sealed tube for 15–20 minutes facilitates rapid reaction.
  • Outcome : This yields the 4-fluorophenoxy-substituted intermediate, which can be further oxidized or hydrolyzed to the desired acid or aldehyde derivatives if needed for subsequent coupling steps.
Step Reactants Conditions Product Reference
1 4-Fluorobenzaldehyde + Phenol KOH, DMF, 175 °C, 15-20 min 4-Fluorophenoxy benzaldehyde or nitrile

Introduction of the 3-Methylbutan-2-amine Side Chain

The amine side chain is introduced through synthetic routes involving reductive amination or amide reduction, often starting from piperidine or related cyclic amines:

  • Reductive amination : The aldehyde intermediate (from previous step or analogous) is reacted with methylated amines or amino acid derivatives, followed by reduction using sodium borohydride or borane dimethylsulfide complex.
  • Amide coupling and reduction : The intermediate amine or piperidine derivative is coupled with protected amino acids (e.g., Boc-L-valine or Boc-L-isoleucine) using coupling agents such as HBTU or EDC in organic solvents (acetonitrile or dichloromethane). Subsequent Boc deprotection with aqueous HCl in methanol allows clean reduction of the amide to amine using borane reagents under reflux in tetrahydrofuran.
Step Reactants/Intermediates Reagents/Conditions Product Reference
2a Piperidine derivative + Boc-L-valine/isoleucine HBTU or EDC coupling, acetonitrile/DCM Amide intermediate
2b Amide intermediate Aqueous HCl in MeOH (deprotection), borane reduction in THF reflux 3-Methylbutan-2-amine derivative

Conversion to Hydrochloride Salt

The free amine obtained from the reduction step is typically converted to its hydrochloride salt for enhanced stability and ease of handling:

  • Procedure : Treatment of the free amine with hydrogen chloride gas or aqueous hydrogen chloride in solvents such as dioxane or methanol.
  • Result : Formation of the crystalline hydrochloride salt of 1-(4-fluorophenoxy)-3-methylbutan-2-amine, suitable for isolation and further use.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Product/Form
1 Nucleophilic aromatic substitution 4-Fluorobenzaldehyde + Phenol, KOH, DMF, 175 °C, 15-20 min 4-Fluorophenoxy intermediate
2 Amide coupling Boc-L-valine or Boc-L-isoleucine, HBTU/EDC, acetonitrile/DCM Amide intermediate
3 Boc deprotection and amide reduction Aqueous HCl in MeOH, borane dimethylsulfide, THF reflux 3-Methylbutan-2-amine derivative
4 Hydrochloride salt formation Aqueous or gaseous HCl in dioxane or MeOH This compound

Research Findings and Notes

  • The nucleophilic aromatic substitution step is efficient and rapid under high-temperature sealed conditions, which is critical for industrial scalability.
  • Use of protecting groups such as Boc is essential to selectively functionalize the amine moiety and avoid side reactions during coupling and reduction.
  • Borane reagents provide clean reduction of amides to amines, yielding high purity products suitable for pharmaceutical applications.
  • Conversion to the hydrochloride salt enhances the compound’s stability and crystallinity, facilitating purification and storage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.